

# Application Note: Determination of Chlorbromuron in Soil Using Liquid Chromatography

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## Compound of Interest

Compound Name: *Chlorbromuron*

Cat. No.: *B083572*

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## Abstract

This application note details a robust and reliable method for the quantitative analysis of the herbicide **Chlorbromuron** in soil samples. The protocol employs a solvent extraction technique followed by solid-phase extraction (SPE) for sample cleanup and subsequent determination by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). This method is intended for researchers in environmental science, agriculture, and analytical chemistry, providing a precise and accurate workflow for monitoring **Chlorbromuron** residues in soil matrices.

## Introduction

**Chlorbromuron** (N'-(4-bromo-3-chlorophenyl)-N-methoxy-N-methylurea) is a substituted urea herbicide used for pre-emergence control of broadleaf and grassy weeds in various crops. Due to its persistence and potential for environmental contamination, monitoring its concentration in soil is crucial. The half-life of **Chlorbromuron** in soil can range from approximately 30 to 66 days, depending on field and greenhouse conditions.<sup>[1]</sup> This document provides a comprehensive protocol for its extraction, cleanup, and quantification in soil.

## Principle

The method is based on the extraction of **Chlorbromuron** from a soil sample using an organic solvent with the aid of ultrasonication. The resulting extract is then cleaned up and concentrated using a solid-phase extraction (SPE) cartridge to remove interfering matrix components. The final determination and quantification are performed using a reversed-phase HPLC system with UV detection, which offers good selectivity and sensitivity for phenylurea herbicides.[\[2\]](#)[\[3\]](#)

## Materials and Methods

### 3.1 Apparatus and Equipment

- HPLC system with Diode-Array Detector (DAD) or UV detector
- Analytical column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5  $\mu$ m)
- Ultrasonic bath
- Centrifuge
- Solid-Phase Extraction (SPE) manifold and C18 cartridges (500 mg, 6 mL)
- Rotary evaporator or nitrogen evaporator
- Analytical balance (0.1 mg sensitivity)
- Glassware: volumetric flasks, centrifuge tubes, vials, pipettes
- Syringe filters (0.45  $\mu$ m, PTFE)
- Soil grinder or mortar and pestle
- Sieve (2 mm mesh)

### 3.2 Reagents and Standards

- **Chlorbromuron** analytical standard (PESTANAL®, CAS No. 13360-45-7)[\[4\]](#)[\[5\]](#)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Sodium sulfate (anhydrous, granular, ACS grade)[[6](#)]
- Dichloromethane (pesticide residue grade)
- Potassium phosphate buffer (0.1 M, pH 7.0)[[7](#)]

## Experimental Protocols

### Protocol 1: Standard Solution Preparation

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Chlorbromuron** analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at 4°C.
- Intermediate Stock Solution (100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and bring to volume with methanol.
- Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the intermediate stock solution with the mobile phase (Acetonitrile:Water mixture). A typical range would be 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.

### Protocol 2: Soil Sample Preparation and Extraction

- Sample Collection and Pre-treatment: Collect a representative soil sample from the field to the desired depth (e.g., top 15-20 cm).[[8](#)] Air-dry the soil sample at room temperature for 48-72 hours, protecting it from direct sunlight.
- Sieving and Homogenization: Gently crush any large soil aggregates and pass the dried soil through a 2 mm sieve to remove stones and large debris. Homogenize the sieved soil thoroughly.
- Extraction:
  - Weigh 10 g of the homogenized soil into a 50 mL glass centrifuge tube.

- Add 20 mL of acetonitrile to the tube.
- Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 30°C).<sup>[9]</sup>
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Carefully decant the supernatant (the acetonitrile extract) into a clean flask.
- Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile.
- Combine the two supernatants.

## Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)

- Extract Concentration: Concentrate the combined acetonitrile extracts to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen at 40°C.
- Reconstitution: Add 50 mL of HPLC-grade water to the concentrated extract to prepare it for SPE loading.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through it. Do not allow the cartridge to dry out.
- Sample Loading: Load the reconstituted sample extract onto the conditioned C18 cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
- Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
- Elution: Dry the cartridge under vacuum for 10 minutes. Elute the retained **Chlorbromuron** with 5 mL of acetonitrile into a clean collection tube.
- Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the HPLC mobile phase. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

## Protocol 4: HPLC-DAD Analysis

- Chromatographic Conditions:
  - Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
  - Mobile Phase: Acetonitrile : Water (60:40, v/v), isocratic
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 20 µL
  - Column Temperature: 30°C
  - DAD Wavelength: 245 nm
- Analysis Sequence:
  - Inject the prepared working standards to generate a calibration curve.
  - Inject the prepared soil sample extracts.
  - Inject a blank (mobile phase) and a quality control (QC) standard periodically to ensure system stability and accuracy.
- Quantification: Identify the **Chlorbromuron** peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the linear regression equation derived from the calibration curve.

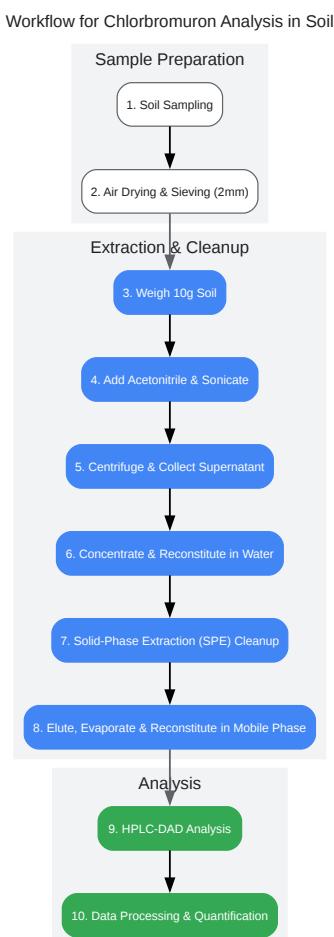
## Data Presentation

The performance of analytical methods for phenylurea herbicides like **Chlorbromuron** can vary based on the specific technique and soil matrix. The following table summarizes typical performance data from literature for similar analyses.

Parameter	HPLC-UV/DAD	GC-MS	Reference
Limit of Detection (LOD)	~10 µg/kg (ppb)	0.1 - 10.4 µg/kg	[10][11]
Limit of Quantitation (LOQ)	~30 µg/kg (ppb)	0.5 - 5.0 ng/mL (in extract)	[2]
Recovery	80 - 95%	68 - 112%	[3][11]
Linearity (R <sup>2</sup> )	> 0.99	> 0.99	[12]
Precision (RSD)	< 10%	~7.0%	[2]

## Mandatory Visualization

The following diagram illustrates the complete analytical workflow for the detection of **Chlorbromuron** in soil.



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Caption: Analytical workflow from soil sampling to final quantification of **Chlorbromuron**.

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